molecular formula C19H22N2O5S B2692532 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide CAS No. 2034536-70-2

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

Cat. No. B2692532
CAS RN: 2034536-70-2
M. Wt: 390.45
InChI Key: LLZIJZXTTGJYBY-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2,3-dihydrobenzo[b][1,4]dioxin . Compounds of this class have been studied for their inhibitory effects on certain enzymes .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involves alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Anticancer Potential

Research has indicated that sulfur-containing heterocyclic analogs, which share structural similarities with the compound of interest, exhibit selective anticancer activity against laryngeal cancer cells. These compounds, by enhancing antioxidant enzyme activity and reducing ROS production, trigger apoptosis and cell cycle arrest in cancer cells. The presence of hydroxyl groups plays a crucial role in their anticancer activity, suggesting a potential pathway through which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide might exert similar effects (Haridevamuthu et al., 2023).

Tautomerization and Metal Interaction

Studies on oxazole and thiazole molecules have demonstrated their ability to undergo tautomerization and interact with metals, forming heterocyclic carbene tautomers. This property could be relevant for the compound , considering its structural features and potential for forming complexes with metals, which could be useful in various chemical and pharmacological applications (Ruiz & Perandones, 2009).

Antimicrobial Activity

Research on benzoxazole derivatives, which are structurally related to the target compound, has shown that these molecules possess significant antimicrobial properties. This suggests that N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide could also exhibit similar antimicrobial effects, making it a potential candidate for developing new antimicrobial agents (Alheety, 2019).

Environmental Persistence and Toxicity

The compound's structural resemblance to dioxins and dibenzofurans, known for their environmental persistence and toxicity, underscores the importance of understanding its environmental impact. Studies on toxic equivalency factors (TEFs) for PCBs, PCDDs, and PCDFs highlight the need for careful assessment of similar compounds to ensure they do not pose a risk to human health or the environment (van den Berg et al., 1998).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-7-4-13(14-5-10-27-12-14)3-6-20-18(23)19(24)21-15-1-2-16-17(11-15)26-9-8-25-16/h1-2,5,10-13,22H,3-4,6-9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZIJZXTTGJYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

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